molecular formula C14H20O B1618771 Benzene, [2-(cyclohexyloxy)ethyl]- CAS No. 80858-47-5

Benzene, [2-(cyclohexyloxy)ethyl]-

Cat. No. B1618771
CAS RN: 80858-47-5
M. Wt: 204.31 g/mol
InChI Key: HLMIVULQFMULRM-UHFFFAOYSA-N
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Description

Benzene, [2-(cyclohexyloxy)ethyl]- is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, [2-(cyclohexyloxy)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, [2-(cyclohexyloxy)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80858-47-5

Product Name

Benzene, [2-(cyclohexyloxy)ethyl]-

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-cyclohexyloxyethylbenzene

InChI

InChI=1S/C14H20O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2

InChI Key

HLMIVULQFMULRM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCCC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)OCCC2=CC=CC=C2

Other CAS RN

80858-47-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 2 liter reaction vessel equipped with stirrer, thermometer, heating mantle and overhead condenser with azeotrope takeoff apparatus is placed 488 grams of betaphenylethyl alcohol; 440 grams of cyclohexanol and 100 grams of concentrated sulfuric acid. The reaction mass is then heated to a temperature of 115° C. and maintained at a temperature in the range of 104°-127° C. at reflux while azeotropically removing 80 ml water, for a period of 3 hours. At the end of the 3 hour period, a sample is analyzed by means of GLC analysis (conditions: 180° C. isothermal using an SE-30 packed column). FIG. 1A is the GLC profile of the reaction product at this point.
Quantity
488 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

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